molecular formula C19H22N2O3 B5568706 1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione

1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione

Cat. No.: B5568706
M. Wt: 326.4 g/mol
InChI Key: GLUVCYQKFLPRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione” is a chemical compound with the molecular formula C19H22N2O3 . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalyzed Cyclization : A study by Yu et al. (2016) discusses the use of ethyl 2-(quinolin-2-yl)acetates in a ligand-free Cu-catalyzed cyclization process, demonstrating its utility in synthesizing pyrrolo[1,2-a]quinolines (Yu et al., 2016).

  • Iron Complex Catalysis : Wickramasinghe et al. (2015) describe the synthesis of iron complexes with ligands that include quinoline units, highlighting their role in water oxidation reactions, which is relevant to the study of quinoline derivatives (Wickramasinghe et al., 2015).

  • Synthesis of Derivatives : Molina et al. (1993) detail the synthesis of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates from 4-formylquinolines, showcasing the versatile applications of quinoline derivatives in chemical synthesis (Molina et al., 1993).

Biochemical and Medicinal Research

  • Antimicrobial Properties : The study by Abdel-Rahman and Khalil (1978) elaborates on the synthesis of merocyanine dyes from quinolinium compounds, noting their significant bactericidal activity against various pathogens (Abdel-Rahman & Khalil, 1978).

  • Chemical Reactivity and Medicinal Potential : Es, Staskun, and Vuuren (2005) investigate the chemical reactivity of sulphur-substituted pyrroloquinolines and their preliminary antimicrobial properties, highlighting the potential medicinal applications of quinoline derivatives (Es, Staskun, & Vuuren, 2005).

  • Photovoltaic Applications : Zeyada, El-Nahass, and El-Shabaan (2016) study the photovoltaic properties of quinoline derivatives, demonstrating their potential in the development of organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Fluorescent Chemosensor Development : Li et al. (2014) discuss the creation of a fluorescent sensor using a quinoline group, showcasing its effectiveness in detecting Zn(2+) ions and distinguishing them from Cd(2+) ions (Li et al., 2014).

Properties

IUPAC Name

1-[2-oxo-2-(2,2,4,6-tetramethylquinolin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12-5-6-15-14(9-12)13(2)10-19(3,4)21(15)18(24)11-20-16(22)7-8-17(20)23/h5-6,9-10H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUVCYQKFLPRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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